molecular formula C10H13Cl2NO B13249773 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13249773
M. Wt: 234.12 g/mol
InChI Key: MRZMYKOAFUANGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,3-dichlorobenzyl chloride with 1-amino-2-propanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: A polar solvent like ethanol or methanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 2-{[(2,3-Dichlorophenyl)methyl]amino}propanone.

    Reduction: Formation of 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-Dichlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2,5-Dichlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol

Uniqueness

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. The presence of the 2,3-dichlorophenyl group may confer distinct properties compared to other isomers, making it valuable for specific applications.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13Cl2NO/c1-7(6-14)13-5-8-3-2-4-9(11)10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

MRZMYKOAFUANGJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.